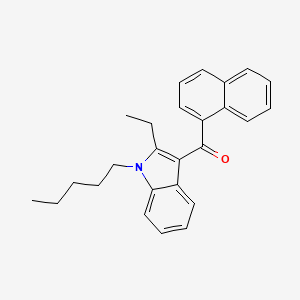
(2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone
説明
“(2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone” is a potent cannabinoid (CB) receptor agonist that avidly binds to both CB1 and CB2 . This compares favorably with the binding of Δ9-THC, which binds CB1 and CB2 . It performs comparably to Δ9-THC in mouse studies on spontaneous activity, antinociception, hypothermia, and catalepsy .
Molecular Structure Analysis
The molecular formula of “(2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone” is C25H25NO . Its molecular weight is 355.5 . The SMILES representation isO=C(C1=C(C)N(CCCCC)C2=C1C=CC=C2)C3=CC=CC4=C3C=CC=C4 . Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone” include its solubility in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml) . It has a λmax of 219, 320 nm .科学的研究の応用
Identification in Illegal Products : This compound has been identified as an adulterant in herbal and drug-like products available on the internet. It is one of several compounds detected using various analytical techniques such as liquid chromatography–mass spectrometry and gas chromatography–mass spectrometry (Nakajima et al., 2011).
Cannabimimetic Effects : The compound belongs to a group of naphthoylindoles, which have been reported to act as cannabinoid receptor agonists. These compounds, including (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone, exhibit significant affinity for cannabinoid receptors and are used in the synthesis of synthetic cannabinoids (Uchiyama et al., 2010).
Toxicological Significance : The presence of this compound and similar synthetic cannabinoids in products can have significant toxicological implications. Studies have shown that these compounds can be highly potent and have psychoactive effects. The exact health risks associated with their use are still being researched, but they are known to act on the same brain receptors as THC, the primary psychoactive component in cannabis (Takahashi et al., 2012).
Chemical Analysis and Quantification : Analytical methods for the detection and quantification of these compounds in various products have been developed, which are crucial for both legal enforcement and public health monitoring (Nakajima et al., 2011).
Structural Studies : Research has also focused on the structural characterization and synthesis of related compounds, providing insights into their chemical properties and potential interactions with biological targets (J. Nycz et al., 2010).
作用機序
Safety and Hazards
将来の方向性
The future directions of “(2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone” could involve its inclusion in the Designer Drugs 2023, which is the most comprehensive mass spectral library of designer drugs, pharmaceutical agents, chemical warfare agents, and their derivatives, metabolites, and precursors .
特性
IUPAC Name |
(2-ethyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHPTHKEKSWGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210966 | |
| Record name | JWH-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
CAS RN |
619294-64-3 | |
| Record name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-116 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-116 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKP962UAI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B608200.png)
![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)
![N-(trans-4-(3-(2-Chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide](/img/structure/B608205.png)

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
